

# GSK3368715 Trihydrochloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This technical guide provides a detailed overview of the pharmacological properties of **GSK3368715 trihydrochloride**, a salt form of the parent compound. It covers the molecule's mechanism of action, preclinical and clinical data, and detailed experimental protocols. The dysregulation of PRMT1, the predominant Type I PRMT, has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling therapeutic target.[1][2] GSK3368715 has demonstrated anti-proliferative activity across a range of cancer cell lines and tumor growth inhibition in preclinical models.[3][4] However, its clinical development was halted due to safety concerns, specifically a higher-than-expected incidence of thromboembolic events.[5][6] This document aims to serve as a comprehensive resource for researchers investigating PRMT inhibitors and the role of arginine methylation in disease.

## **Chemical and Physical Properties**

GSK3368715 has been synthesized as a parent compound and in various salt forms, including hydrochloride and trihydrochloride salts, to improve its physicochemical properties for research and development.[7]



| Identifier        | Value                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine trihydrochloride |
| CAS Number        | 2227587-26-8 (3HCI)[7]                                                                                             |
| Molecular Formula | C20H41Cl3N4O2[7]                                                                                                   |
| Molecular Weight  | 475.92 g/mol [7]                                                                                                   |
| Appearance        | Solid[7]                                                                                                           |
| Solubility        | DMSO: 81 mg/mL[7], Water: 81 mg/mL[7], Ethanol: 81 mg/mL[7]                                                        |
| Storage           | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7]                                |

## **Mechanism of Action**

GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[7][8] These enzymes, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, are responsible for the asymmetric dimethylation of arginine residues (ADMA) on both histone and non-histone proteins.[1][7] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][8]

By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA, leading to a global shift in arginine methylation states, with a subsequent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][8] This disruption of arginine methylation patterns can impair oncogenic signaling pathways and inhibit tumor cell proliferation and survival.[1]





Click to download full resolution via product page

#### **Mechanism of GSK3368715 Action**

# Pharmacological Properties In Vitro Potency

GSK3368715 demonstrates potent inhibitory activity against several Type I PRMT enzymes, with a particularly high affinity for PRMT1.[1] It is highly selective for Type I PRMTs over Type II and Type III PRMTs.[4]



| Target           | IC50 (nM)  | Kıapp (nM) |
|------------------|------------|------------|
| PRMT1            | 3.1[4]     | 1.5[3]     |
| PRMT3            | 162[4]     | 81[3]      |
| PRMT4 (CARM1)    | 38[4]      | -          |
| PRMT6            | 4.7[4]     | -          |
| PRMT8            | 39[4]      | -          |
| PRMT5 (Type II)  | >20,408[4] | -          |
| PRMT7 (Type III) | >40,000[4] | -          |
| PRMT9 (Type III) | >15,000[4] | -          |

## In Vitro Anti-proliferative Activity

As a monotherapy, GSK3368715 induces anti-proliferative effects in a broad range of cancer cell lines derived from both hematological and solid tumors.[3] It has shown cytotoxic effects in lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[9]

## **In Vivo Anti-tumor Activity**

GSK3368715 has demonstrated potent anti-tumor activity in various preclinical cancer models, where it can lead to complete tumor growth inhibition or even tumor regression.[3]



| Xenograft Model               | Cancer Type                              | Dosing          | Outcome                    |
|-------------------------------|------------------------------------------|-----------------|----------------------------|
| Toledo                        | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 9.375-150 mg/kg | Reduced tumor volume[4]    |
| BxPC-3                        | Pancreatic<br>Adenocarcinoma             | 9.375-150 mg/kg | Reduced tumor volume[4]    |
| ACHN                          | Renal Carcinoma                          | 150 mg/kg       | Reduced tumor<br>growth[4] |
| MDA-MB-468                    | Breast Cancer                            | 150 mg/kg       | Reduced tumor<br>growth[4] |
| Pancreatic Adenocarcinoma PDX | Pancreatic Cancer                        | 300 mg/kg       | Reduced tumor<br>growth[4] |

Interestingly, the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, correlates with increased sensitivity to GSK3368715 in cell lines.[10][11] This suggests a potential biomarker strategy for patient selection and a rationale for combining Type I and Type II PRMT inhibitors.[10][11]

## **Clinical Development**

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage solid tumors and diffuse large B-cell lymphoma.[5][6][9]

## **Study Design**

The study consisted of a dose-escalation phase (Part 1) with planned cohorts at 50 mg, 100 mg, and 200 mg of GSK3368715 administered orally once daily.[5] A dose-expansion phase (Part 2) was planned to further evaluate the recommended Phase 2 dose but was not initiated. [5][9]

## **Clinical Findings**

 Pharmacokinetics: Following single and repeated dosing, the maximum plasma concentration of GSK3368715 was reached within 1 hour post-dosing.[5]







- Pharmacodynamics: Target engagement was observed in the blood; however, it was modest and variable in tumor biopsies at the 100 mg dose.[5]
- Efficacy: The best response observed was stable disease in 9 out of 31 (29%) patients.[5]
- Safety and Tolerability: Dose-limiting toxicities were reported in 3 out of 12 (25%) patients at the 200 mg dose.[5] A significant and unexpected finding was a high incidence of thromboembolic events (TEEs), with 9 out of 31 (29%) patients experiencing 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[5]

## **Study Termination**

Due to the higher-than-expected incidence of TEEs, limited target engagement in tumors at lower doses, and a lack of observed clinical efficacy, the clinical trial was terminated early.[5][6]





Click to download full resolution via product page

### **Clinical Trial Workflow and Outcome**

# Experimental Protocols In Vitro PRMT Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC<sub>50</sub> of an inhibitor against a PRMT enzyme.

#### Materials:

Recombinant PRMT enzyme



- Histone H4 peptide (substrate)
- S-adenosyl-L-[methyl-14C]-methionine
- GSK3368715
- Assay buffer
- · Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the PRMT enzyme, histone H4 peptide, and assay buffer.
- Add varying concentrations of GSK3368715 or DMSO (vehicle control) to the reaction mixture.
- Initiate the reaction by adding S-adenosyl-L-[methyl-14C]-methionine.
- Incubate the reaction at 30°C for a specified time.
- Stop the reaction by adding trichloroacetic acid.
- Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabel.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC<sub>50</sub> value by non-linear regression analysis.

## **In-Cell Western Assay for Target Engagement**

This protocol outlines a method to assess the effect of GSK3368715 on PRMT activity within cells by measuring the levels of asymmetrically dimethylated proteins.

#### Materials:



- Cancer cell line (e.g., RKO)
- GSK3368715
- · Cell culture medium and reagents
- 384-well plates
- · Ice-cold methanol
- Phosphate-buffered saline (PBS)
- · Odyssey blocking buffer
- Primary antibody against asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)
- Normalization antibody (e.g., total histone H4)
- Fluorescently labeled secondary antibodies
- · LI-COR Odyssey or similar imaging system

#### Procedure:

- Seed cells in a 384-well plate and allow them to adhere overnight.[3]
- Treat the cells with a dose range of GSK3368715 or DMSO for the desired duration (e.g., 3 days).[3]
- Fix the cells with ice-cold methanol for 30 minutes at room temperature.
- Wash the cells with PBS.[3]
- Block non-specific binding with Odyssey blocking buffer for 1 hour at room temperature.[3]
- Incubate the cells with the primary antibody for H4R3me2a and the normalization antibody overnight at 4°C.[1]
- Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.



- Wash the cells and acquire images using an imaging system.
- Quantify the fluorescence intensity for both the target and normalization antibodies and calculate the normalized target signal.

## In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line (e.g., Toledo, BxPC3)
- GSK3368715
- Vehicle solution
- Calipers

#### Procedure:

- Implant tumor cells subcutaneously into the flank of the mice.[7]
- Allow the tumors to reach a predetermined size.
- Randomize the mice into treatment and vehicle control groups.[7]
- Administer GSK3368715 orally via gavage at the desired doses and schedule.
- Measure tumor volume with calipers regularly (e.g., twice a week).[7]
- Monitor the body weight of the mice as an indicator of general toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).





Click to download full resolution via product page

In Vivo Xenograft Study Workflow

## Conclusion



GSK3368715 is a well-characterized, potent, and selective inhibitor of Type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted due to an unfavorable risk/benefit profile, the study of GSK3368715 has provided invaluable insights into the therapeutic potential of targeting PRMTs in oncology. The data and protocols presented in this guide serve as a valuable resource for the scientific community to facilitate further research into the role of protein arginine methylation in disease and the development of novel therapeutic agents with improved safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Facebook [cancer.gov]
- 10. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GSK3368715 Trihydrochloride: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588859#pharmacological-properties-of-gsk3368715-trihydrochloride]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com